molecular formula C8H5N3OS B8594535 2-(Furan-3-yl)imidazo[1,2-b][1,2,4]thiadiazole CAS No. 57575-93-6

2-(Furan-3-yl)imidazo[1,2-b][1,2,4]thiadiazole

Cat. No. B8594535
CAS RN: 57575-93-6
M. Wt: 191.21 g/mol
InChI Key: HTKRDNFGNRSVKW-UHFFFAOYSA-N
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Patent
US03979404

Procedure details

To 0.2 g. of 2-(3-furylthiocarbonylamino)-imidazole [(IV), R = 3-furyl] in 10 ml. of chloroform, at 20°-25°C, there is added dropwise 0.1 ml. of sulfuryl chloride in 2 ml. of chloroform. After 10 minutes the reaction mixture is concentrated at 10°-20°C. under vacuum to give a residue which is treated with methanol and filtered. The residue obtained following filtration is treated with dilute aqueous ammonia to give a precipitate which is filtered and dried to yield 2-(3-furyl)-1,2,4-thiadiazolo-[2,3-a]-imidazole.
Name
2-(3-furylthiocarbonylamino)-imidazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]([NH:9][C:10]2[NH:11][CH:12]=[CH:13][N:14]=2)=[S:8])[CH:6]=[CH:5]C=C[CH:2]=1.C(Cl)(Cl)Cl.S(Cl)(Cl)(=O)=[O:20]>CO>[O:20]1[CH:5]=[CH:6][C:1]([C:7]2[S:8][N:11]3[CH:12]=[CH:13][N:14]=[C:10]3[N:9]=2)=[CH:2]1

Inputs

Step One
Name
2-(3-furylthiocarbonylamino)-imidazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(=S)NC=1NC=CN1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After 10 minutes the reaction mixture is concentrated at 10°-20°C. under vacuum
Duration
10 min
CUSTOM
Type
CUSTOM
Details
to give a residue which
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The residue obtained
FILTRATION
Type
FILTRATION
Details
filtration
ADDITION
Type
ADDITION
Details
is treated with dilute aqueous ammonia
CUSTOM
Type
CUSTOM
Details
to give a precipitate which
FILTRATION
Type
FILTRATION
Details
is filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
O1C=C(C=C1)C1=NC=2N(C=CN2)S1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.